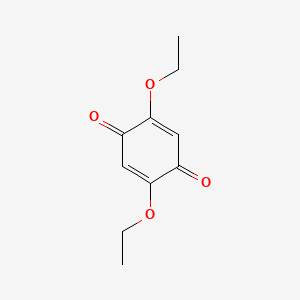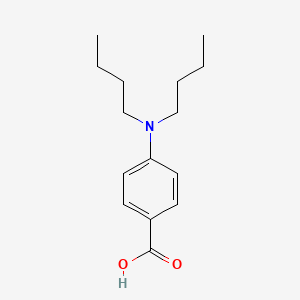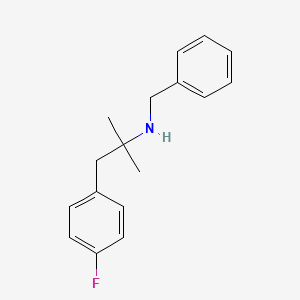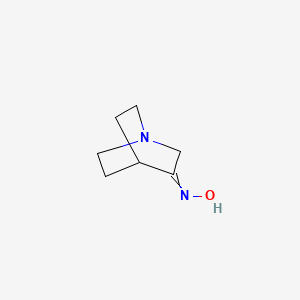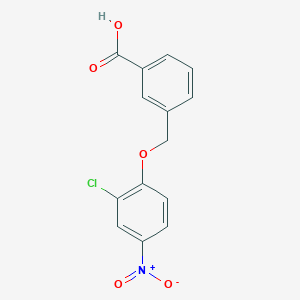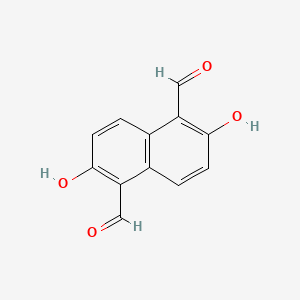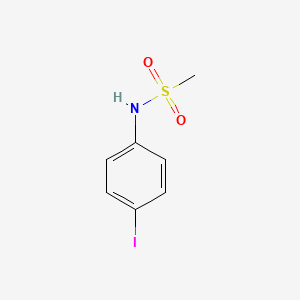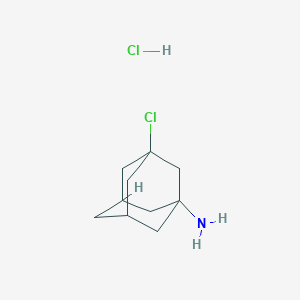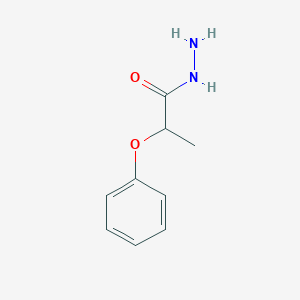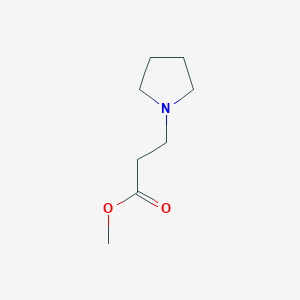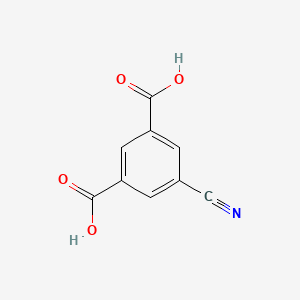![molecular formula C13H17NO2 B1595742 1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid CAS No. 861317-20-6](/img/structure/B1595742.png)
1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid
Vue d'ensemble
Description
1-(4-Methylphenyl)amino]cyclopentanecarboxylic acid, also known as 4-methyl-2-amino-5-cyclopentanecarboxylic acid (MACP), is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a molecular formula of C9H13NO2. It has been used as a precursor in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug nabumetone and the anti-cancer drug vinblastine.
Applications De Recherche Scientifique
Intermediates for S1P1 Receptor Agonists Synthesis
Scalable synthesis and isolation of the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, a related compound, serve as useful intermediates for the synthesis of S1P1 receptor agonists. This work demonstrates the utility of these intermediates by synthesizing ((1R,3R)-1-amino-3-(4-octylphenyl)cyclopentyl)methanol, highlighting the relevance of such compounds in the development of receptor-specific drugs (Wallace et al., 2009).
Potential Structural Analog of Natural Amino Acids
The synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a potential structural analog of natural amino acids serine and threonine, was investigated. This compound also shares structural features with the established antitumor agent, cycloleucine, indicating its potential in medicinal chemistry and drug development processes (Huddle & Skinner, 1971).
Influence on mRNA Processing and Function
Cycloleucine, a cyclopentane derivative, has been found to significantly inhibit RNA methylation in infected cells, affecting the methylation of poly(A)+ RNA and impacting the transport and utilization of newly synthesized ribosomal RNA. This indicates the compound's potential impact on gene expression regulation (Dimock & Stoltzfus, 1979).
Development of Neuronal Excitants
The synthesis, resolution, and absolute configuration of the isomers of 1-amino-1,3-cyclopentanedicarboxylic acid, a rigid analogue of glutamate, have been investigated for their roles as neuronal excitants. This work contributes to understanding the structure-activity relationships of excitatory compounds and their potential applications in neuroscience (Curry et al., 1988).
Propriétés
IUPAC Name |
1-(4-methylanilino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)14-13(12(15)16)8-2-3-9-13/h4-7,14H,2-3,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYHRBPLKFUBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2(CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344841 | |
| Record name | 1-[(4-methylphenyl)amino]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid | |
CAS RN |
861317-20-6 | |
| Record name | 1-[(4-methylphenyl)amino]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



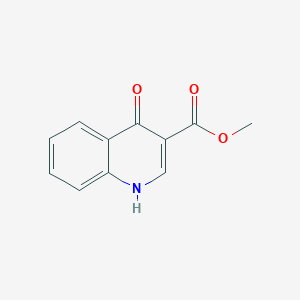
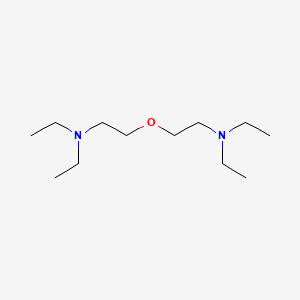
![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)
